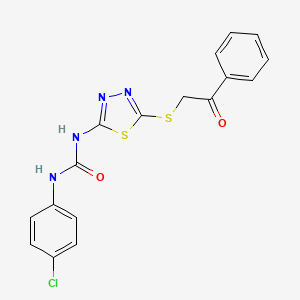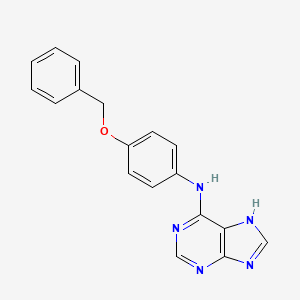
N-(4-phenylmethoxyphenyl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or purpose, such as whether it’s used in any specific industries or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, and chemical properties such as stability, reactivity, and acidity or basicity .Scientific Research Applications
Synthesis and Tautomerism
Studies have focused on the synthesis and tautomerism of purine derivatives, including those related to N-(4-phenylmethoxyphenyl)-7H-purin-6-amine. For instance, synthetic pathways directed towards agelasine analogs have been developed, demonstrating variations in amino/imino tautomer ratios among compounds, with N-methoxy-9-methyl-9H-purin-6-amines serving as key intermediates. These tautomers were identified using NMR methods, showcasing the diverse chemical behavior of purine derivatives under different substitution patterns (Roggen & Gundersen, 2008).
Controlled C-H Functionalization
Research on the controlled C-H functionalization of 6-arylpurines, directed by the purine moiety, has revealed selective activation processes facilitated by intramolecular hydrogen bonding. This method emphasizes the purine structure's role in directing functionalization and highlights its potential in creating complex molecules with precise modifications (Kim et al., 2014).
Biological Activity and Antiproliferative Effects
Some derivatives have been explored for their biological activities, including potential antimycobacterial, antiprotozoal, and anticancer effects. For example, the synthesis and biological evaluation of certain purine derivatives have shown low-micromole antiproliferative activities against various cancer cell lines, suggesting their utility in developing new therapeutic agents (Zhou et al., 2017).
Chemical Modifications and Reactivity
Research also delves into the chemical modifications and reactivity of purine derivatives, providing insights into their synthetic versatility and potential applications in drug development. The exploration of N-substituted purine derivatives reveals the influence of different substituents on the molecule's reactivity and potential bioactivity, laying the groundwork for the design of novel compounds with specific biological functions (Gruzdev et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-4-13(5-3-1)10-24-15-8-6-14(7-9-15)23-18-16-17(20-11-19-16)21-12-22-18/h1-9,11-12H,10H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUYUJIUZMNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
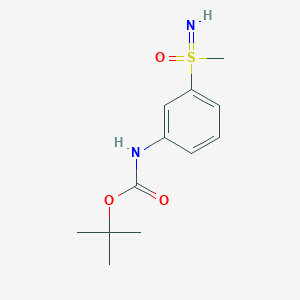
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)
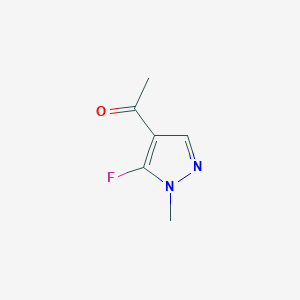
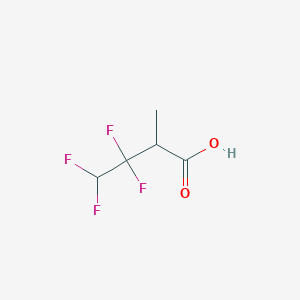

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)

![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
